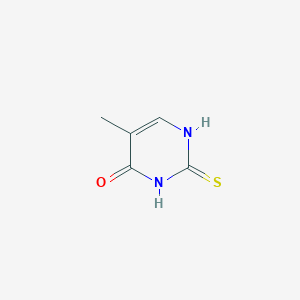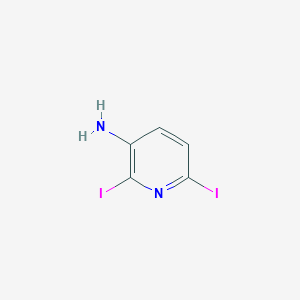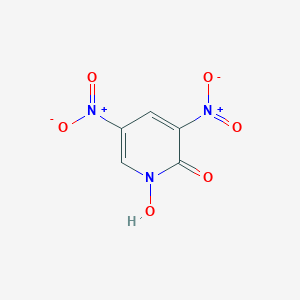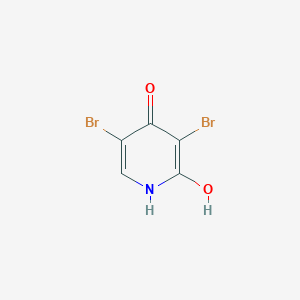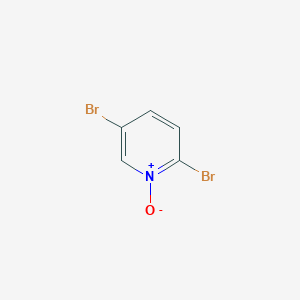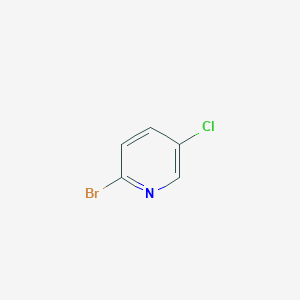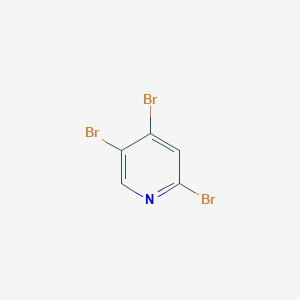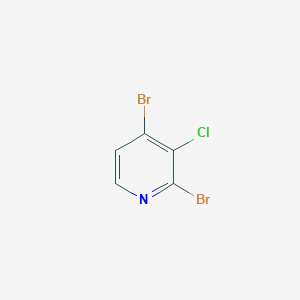
2(3H)-Thiazolethione, 3,4-dimethyl-
Overview
Description
2(3H)-Thiazolethione, 3,4-dimethyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. It is a sulfur-containing compound that contains a thiazole ring, which makes it a potential candidate for various biological applications.
Mechanism Of Action
The exact mechanism of action of 2(3H)-Thiazolethione, 3,4-dimethyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and survival of cancer cells and microorganisms. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation. Additionally, it has been found to inhibit the activity of thioredoxin reductase, an enzyme involved in redox regulation.
Biochemical and Physiological Effects:
2(3H)-Thiazolethione, 3,4-dimethyl- has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death, in cancer cells. It has also been found to inhibit the growth and replication of microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways. Additionally, it has been found to have antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Advantages And Limitations For Lab Experiments
The advantages of using 2(3H)-Thiazolethione, 3,4-dimethyl- in lab experiments include its potent antimicrobial and anticancer activities, its unique thiazole ring structure, and its ability to inhibit various enzymes and proteins involved in cancer and microbial growth. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2(3H)-Thiazolethione, 3,4-dimethyl-. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other anticancer and antimicrobial agents. Additionally, the synthesis of analogs of this compound with improved potency and selectivity could be explored. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential.
Conclusion:
In conclusion, 2(3H)-Thiazolethione, 3,4-dimethyl- is a promising compound with various biological activities. Its unique thiazole ring structure and ability to inhibit various enzymes and proteins make it a potential candidate for the development of new anticancer and antimicrobial agents. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
2(3H)-Thiazolethione, 3,4-dimethyl- can be synthesized by the reaction of 3,4-dimethylthiophene-2-amine with carbon disulfide in the presence of a base. This reaction results in the formation of the thiazole ring and the thione group. The product can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
2(3H)-Thiazolethione, 3,4-dimethyl- has been extensively studied for its potential biological applications. It has been found to have antimicrobial, antifungal, and antiparasitic properties. It has also been studied for its anticancer and anti-inflammatory activities. The compound has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3,4-dimethyl-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS2/c1-4-3-8-5(7)6(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEWVHJVGDKCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=S)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201231 | |
| Record name | 2(3H)-Thiazolethione, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Thiazolethione, 3,4-dimethyl- | |
CAS RN |
5316-79-0 | |
| Record name | 3,4-Dimethyl-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5316-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Thiazolethione, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005316790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC306416 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Thiazolethione, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




